molecular formula C11H18OSi B103389 (4-Methoxybenzyl)-trimethyl-silane CAS No. 17988-20-4

(4-Methoxybenzyl)-trimethyl-silane

Cat. No. B103389
CAS RN: 17988-20-4
M. Wt: 194.34 g/mol
InChI Key: YZNOHWUDLGWICS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, 4-Methoxybenzyl alcohol can be prepared by refluxing 2’-Hydroxydihydrochalcone dissolved in ethanol with paraformaldehyde and 50% aqueous diethylamine . The radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination is also described .


Molecular Structure Analysis

The molecular structure of related compounds like 4-Methoxybenzyl alcohol has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .


Chemical Reactions Analysis

The chemical reactions involving related compounds like 4-Methoxybenzyl alcohol have been studied. For instance, 4-Methoxybenzyl alcohol was used to study the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .


Physical And Chemical Properties Analysis

4-Methoxybenzyl alcohol has a melting point of 22-25 °C, a boiling point of 259 °C, and a density of 1.113 g/mL at 25 °C . It is freely soluble in alcohol and diethyl ether but insoluble in water .

Scientific Research Applications

Protecting Group for Silicon Synthesis

  • Use as a Protecting Group : The 4-methoxyphenyl group in silane compounds has been utilized as a protecting group in the synthesis of various silicon-containing reagents. These compounds have potential for selective cleavage and silylation applications, contributing to the synthesis of useful chlorosilanes (Popp et al., 2007).

Organic Chemistry and Alkylation

  • Alkylating Agent for Thiols and Aryl Ketones : In organic synthesis, 4-methoxybenzyl methyl ether, activated by trimethylsilyl trifluoromethanesulfonate, acts as an alkylating agent. This application is significant in the formation of various organic compounds (Downey et al., 2014).

Lithium-Ion Batteries

  • Electrolyte Solvents in Li-ion Batteries : Novel silane compounds have been developed as non-aqueous electrolyte solvents in lithium-ion batteries. These silanes can dissolve various lithium salts, contributing to improved battery performance (Amine et al., 2006).

Materials Science

  • Siloxane-Based Photopatternable Monolayers : Siloxane-based monolayers using trimethoxy silane derivatives have been developed for UV light-induced generation of hydroxyl-terminated surfaces. This technology is applicable in microfabrication and material science (Zubkov et al., 2005).
  • Silicon-Containing Coatings via Laser-Induced Decomposition : The decomposition of trimethyl(methoxy)silane by laser induction has been explored for the production of silicon-containing coatings. This method is relevant for chemical vapor deposition in material science (Pola et al., 1990).

Surface Modification and Adhesion

  • Surface Modification with Silanes : Research has shown the potential of silanes in modifying surfaces, such as for hydrophobic, hydrophilic, or super-hydrophobic properties. This has implications in various industrial and scientific applications (García et al., 2007).
  • Silane Adhesion Promoters : Studies have investigated the molecular structures of silanes at interfaces and their role in promoting adhesion in elastomeric materials. This research is crucial for industrial applications where enhanced adhesion is needed (Vázquez et al., 2009).

Fuel Cells

  • Anion-Exchange Membranes in Fuel Cells : Silane compounds have been used in the preparation of anion-exchange membranes for potential use in fuel cells, demonstrating the versatility of silanes in energy technologies (Wu et al., 2008).

Safety And Hazards

4-Methoxybenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage .

Future Directions

There is ongoing research into the synthesis and applications of 4-Methoxybenzyl esters in organic synthesis . This research is focused on developing reliable systems that have sufficient stability to withstand many common transformations but that can still be removed under mild conditions when desired .

properties

IUPAC Name

(4-methoxyphenyl)methyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18OSi/c1-12-11-7-5-10(6-8-11)9-13(2,3)4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNOHWUDLGWICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452117
Record name (4-Methoxybenzyl)-trimethyl-silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-benzyl)-trimethyl-silane

CAS RN

17988-20-4
Record name (4-Methoxybenzyl)-trimethyl-silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
L Cermenati, A Albini, C Richter - Chemical Communications, 1998 - pubs.rsc.org
Solar light irradiation of a TiO2 suspension in MeCN containing maleic anhydride and 4-methoxybenzyl(trimethyl)silane gives benzylated succinic acid (or anhydride) on a gram scale. …
Number of citations: 84 pubs.rsc.org
E Baciocchi, M Ioele - The Journal of Organic Chemistry, 1995 - ACS Publications
Results The reactions have been carried out, either in dichloromethane or in benzene, at 25 C, under rigorous exclusion of oxygen (freeze—pump—thaw method), using a 20: 20: 1 …
Number of citations: 7 pubs.acs.org
Y Jian, G Sun, J Li, D Su, C Li… - Chinese Journal of …, 2011 - Wiley Online Library
A practical method to stereospecifically synthesize trans‐stilbenes was developed via the one‐pot benzylation‐dehydration reaction of aromatic aldehydes with benzyltrimethylsilane (…
Number of citations: 1 onlinelibrary.wiley.com
D Cambié, T Noël - Accounts on Sustainable Flow Chemistry, 2018 - Springer
In recent years, photochemistry has been a highly active research field. This renaissance is linked to the upsurge of photoredox catalysis, a versatile platform for synthetic …
Number of citations: 65 link.springer.com
A Pfitzner, S Dankesreiter, A Eisenhofer… - Chemical …, 2013 - books.google.com
When talking about semiconductor photocatalysts which might be either inorganic or organic solids, several parameters of the material have to be considered. Not every solid …
Number of citations: 7 books.google.com
M Oelgemoller - Chemical Reviews, 2016 - ACS Publications
Natural sunlight offers a cost-efficient and sustainable energy source for photochemical reactions. In contrast to the lengthy and small-scale “flask in the sun” procedures of the past, …
Number of citations: 230 pubs.acs.org
BJ Aronson - 1999 - search.proquest.com
computer printer. Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy submitted. Thus…
Number of citations: 1 search.proquest.com
P Riente, T Noël - Catalysis Science & Technology, 2019 - pubs.rsc.org
The search for greener alternatives to perform organic reactions has become the order of the day in the chemistry community. In this regard, the use of heterogeneous photocatalysts …
Number of citations: 144 pubs.rsc.org
B Murphy - 2012 - doras.dcu.ie
The aim of this research was to investigate the photo-Friedel-Crafts acylation of napthoquinone with a variety of aldehydes using a Rayonet reactor. The long-term aim of this project …
Number of citations: 3 doras.dcu.ie
S Protti, M Fagnoni - Photochemical & Photobiological Sciences, 2009 - pubs.rsc.org
The storage of solar energy is one of the main challenges in the near future. A rather unexploited way to fulfil this goal is the solar light induced formation of new chemical bonds, ie the …
Number of citations: 149 pubs.rsc.org

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